5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-8-5-6-19-12(7-8)17-9(2)13(15(19)21)18-14(20)10-3-4-11(16)22-10/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOPOSAUUMLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyridopyrimidine analogs and features a complex structure characterized by a pyrido[1,2-a]pyrimidine core and a furan ring. Its molecular formula is C18H15BrN4O3, with a molar mass of 391.34 g/mol. The compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Anti-inflammatory Activity
Research indicates that 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Properties
The compound has demonstrated antiviral activity against various viral pathogens. Studies have indicated that it can reduce viral replication, suggesting potential applications in the treatment of viral infections such as influenza and hepatitis.
Antibacterial Effects
In addition to its anti-inflammatory and antiviral properties, this compound has been evaluated for its antibacterial effects. It has shown efficacy against several bacterial strains, indicating its potential as an antibacterial agent in treating infections caused by resistant bacteria.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in leukemia and colorectal cancer models. Further research is required to elucidate its mechanism of action in cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes including bromination, amidation, and furan-ring formation. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Analytical Methods
Various analytical methods have been developed for the detection and quantification of this compound:
- High-performance liquid chromatography (HPLC) : Used for purity assessment.
- Gas chromatography (GC) : Employed for volatile components.
These methods ensure accurate measurement of the compound's concentration in experimental settings.
Current Research Trends
Research on this compound is ongoing, with several studies focusing on:
- Mechanism of Action : Understanding how the compound exerts its biological effects.
- Therapeutic Applications : Exploring its potential as a treatment for various diseases beyond those currently studied.
- Safety Profile : Investigating toxicity levels in vitro and in vivo to ensure safe application in clinical settings.
Potential Implications in Drug Development
The multifaceted applications of this compound position it as a promising candidate for drug development:
- As a Drug Candidate : Its anti-inflammatory, antiviral, antibacterial, and anticancer properties suggest it could be developed into therapeutic agents targeting multiple conditions.
- Biomarker Development : The compound's unique properties may also lend themselves to use as biomarkers for specific diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituents like bromine and furan carboxamide may confer distinct reactivity compared to phenyl or methanone groups in analogs .
Biological Activity
5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a synthetic compound belonging to the pyridopyrimidine class, characterized by a complex heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C15H12BrN3O3
- Molecular Weight : 362.18 g/mol
- CAS Number : 897617-21-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursor molecules. Key steps include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Bromination : Utilizing reagents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridopyrimidine core.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colorectal cancer cells. The mechanism involves:
- Inhibition of DNA synthesis : By targeting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases.
Antiviral and Antibacterial Effects
Studies reveal that this compound can reduce the replication of certain viral and bacterial pathogens, indicating its potential as an antimicrobial agent.
Toxicity and Safety
Toxicity studies have shown that this compound exhibits low toxicity in both in vitro and in vivo models. However, safety precautions should always be observed during handling.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study focusing on leukemia cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The compound was noted to induce apoptosis through activation of caspase pathways.
Future Directions
Given its diverse biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications.
- Derivatives Development : Synthesizing analogs to enhance bioactivity and reduce any potential side effects.
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidinone core via cyclocondensation of substituted pyridines with β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to avoid over-bromination.
- Step 3 : Amidation of the furan-2-carboxylic acid moiety with the pyrido[1,2-a]pyrimidin-3-amine intermediate using coupling agents like HATU or EDCI in dichloromethane.
Q. Key parameters :
- Temperature control during bromination to prevent side reactions.
- Solvent choice (polar aprotic solvents enhance coupling efficiency).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and assess purity (e.g., furan carbonyl resonance at ~160 ppm in 13C NMR).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected at m/z 416.05).
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are recommended for preliminary bioactivity evaluation?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays.
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can synthetic pathways be optimized to reduce by-products and improve scalability?
- Computational Design : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers (e.g., bromination regioselectivity) .
- Design of Experiments (DoE) : Apply fractional factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Continuous Flow Chemistry : Implement microreactors for bromination to enhance heat transfer and reduce side reactions .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis : Compare assay protocols (e.g., cell line variability, incubation time) and normalize data using standardized controls.
- Structural Reanalysis : Verify compound identity in conflicting studies via LC-MS and NMR to rule out degradation or impurities.
- Dose-Response Refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
- Substituent Variation : Systematically modify the furan ring (e.g., 5-bromo vs. 5-chloro) and pyrimidinone methyl groups.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity.
- Crystallography : Solve X-ray structures of target-bound complexes (e.g., kinase inhibitors) to map binding interactions .
Q. How can solubility limitations be addressed in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
